

An In-depth Technical Guide to Intramolecular Charge Transfer in Nitrobenzofurazan Compounds

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Compound of Interest

Compound Name: 4-Nitro-7-piperazinobenzofurazan

Cat. No.: B162425

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Executive Summary

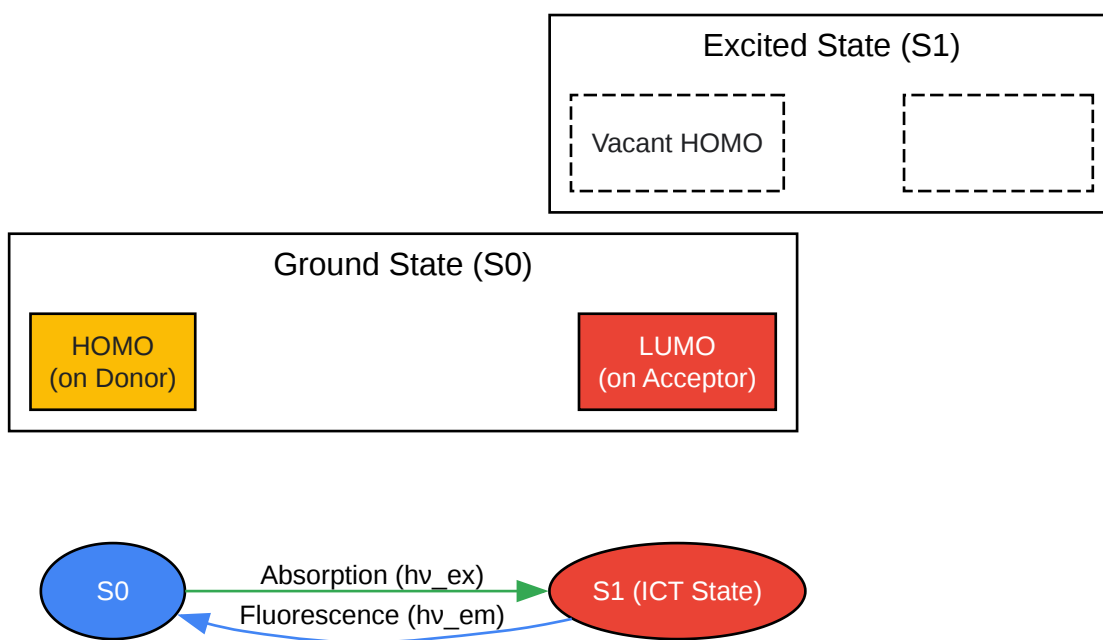
Nitrobenzofurazan (NBD) and its derivatives represent a versatile class of fluorophores with broad applications in chemistry, biology, and medicine. Their utility stems from a core photophysical process known as intramolecular charge transfer (ICT). This phenomenon, occurring between an electron-donating moiety and the electron-withdrawing nitrobenzofurazan core, gives rise to their characteristic environmental sensitivity, making them powerful tools for probing molecular interactions, polarity, and the presence of specific analytes. This technical guide provides a comprehensive overview of the ICT mechanism in NBD compounds, their synthesis, photophysical properties, and the experimental protocols required for their characterization. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

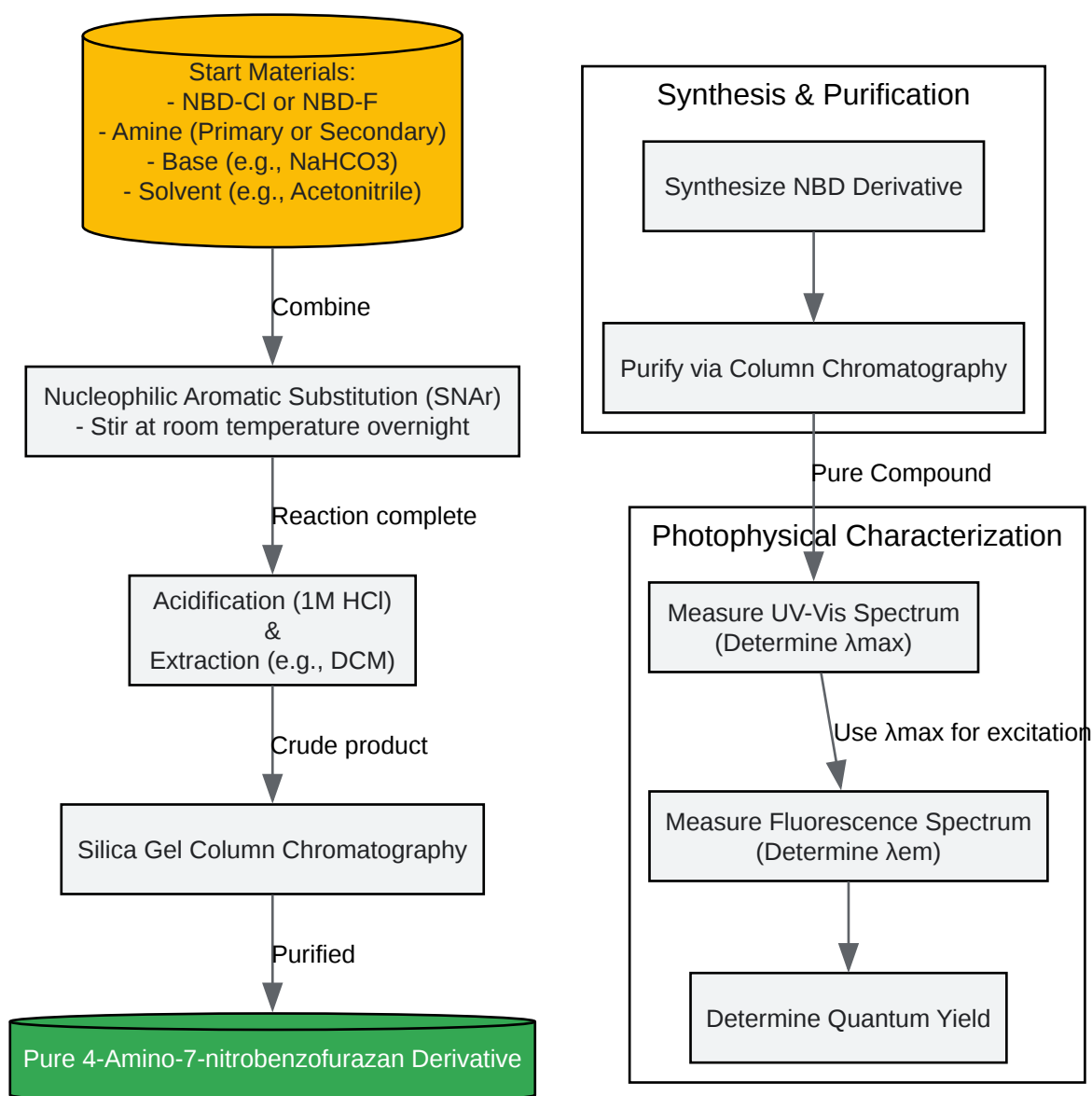
The Principle of Intramolecular Charge Transfer (ICT) in Nitrobenzofurazan Derivatives

The fluorescence of 4-amino-7-nitrobenzofurazan and its derivatives originates from an intramolecular charge transfer (ICT) process.^[1] In these molecules, the amino group acts as an electron donor and the nitrobenzofurazan core functions as an electron acceptor.^[2] Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO),

which is typically localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-accepting nitrobenzofurazan moiety.^{[3][4]}

This charge separation in the excited state results in a large excited-state dipole moment, making the fluorescence properties of these compounds highly sensitive to the polarity of their local environment.^[1] In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This solvatochromic behavior is a hallmark of ICT-based fluorophores and is fundamental to their application as environmental probes.





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